molecular formula C13H17Cl2NO2 B8321501 (Z)-1-(3,5-Dichlorophenyl)-N-(2,2-diethoxyethyl)methanimine

(Z)-1-(3,5-Dichlorophenyl)-N-(2,2-diethoxyethyl)methanimine

Cat. No. B8321501
M. Wt: 290.18 g/mol
InChI Key: QLPUTPLSFBYUJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07998977B2

Procedure details

The 2,2-Diethoxy-ethylamine (1852.5 g; 1.00 equiv; 13.63 moles), 3,5-dichloro-benzaldehyde (2453 g; 1.00 equiv; 13.60 moles), and Toluene (12 L) is charged to a 22 L flask equipped with a Dean Stark trap, condenser, nitrogen inlet, overhead stirring, and thermocouple. The light yellow reaction is warmed to reflux. Solvent begins distilling at 88° C. A total of ˜650 mL distillate (˜240 mL of water) is collected. The temperature is increased to 114° C. during the distillation. NMR after 2 hr at reflux shows the product. The heat is shut off after 2.5 hr. The solution is gravity filtered into a carboy through fluted filter paper to remove a few particulates (including a small section of glass tubing, which is most likely from the 3,5-dichloro-benzaldehyde). The filtered solution is concentrated using Buchi flask with the water bath set at 45° C. Once the solvent stops coming over, the temperature is increased to 70° C. with full vacuum and held for ˜1.5 hr to remove any residual toluene. The weight of (3,5-Dichloro-benzylidene)-(2,2-diethoxy-ethyl)-amine is 4059.3 g (102.9% of theory). Mass Spectrum (LCMS) m/z=291.2) (M+H+)
Quantity
1852.5 g
Type
reactant
Reaction Step One
Quantity
2453 g
Type
reactant
Reaction Step One
Quantity
12 L
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][CH:4]([O:7][CH2:8][CH3:9])[CH2:5][NH2:6])[CH3:2].[Cl:10][C:11]1[CH:12]=[C:13]([CH:16]=[C:17]([Cl:19])[CH:18]=1)[CH:14]=O>C1(C)C=CC=CC=1>[Cl:10][C:11]1[CH:12]=[C:13]([CH:16]=[C:17]([Cl:19])[CH:18]=1)[CH:14]=[N:6][CH2:5][CH:4]([O:7][CH2:8][CH3:9])[O:3][CH2:1][CH3:2]

Inputs

Step One
Name
Quantity
1852.5 g
Type
reactant
Smiles
C(C)OC(CN)OCC
Name
Quantity
2453 g
Type
reactant
Smiles
ClC=1C=C(C=O)C=C(C1)Cl
Name
Quantity
12 L
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
114 °C
Stirring
Type
CUSTOM
Details
overhead stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a Dean Stark trap, condenser, nitrogen inlet
CUSTOM
Type
CUSTOM
Details
The light yellow reaction
TEMPERATURE
Type
TEMPERATURE
Details
is warmed to reflux
DISTILLATION
Type
DISTILLATION
Details
Solvent begins distilling at 88° C
DISTILLATION
Type
DISTILLATION
Details
A total of ˜650 mL distillate (˜240 mL of water) is collected
TEMPERATURE
Type
TEMPERATURE
Details
NMR after 2 hr at reflux
Duration
2 h
FILTRATION
Type
FILTRATION
Details
filtered into a carboy
FILTRATION
Type
FILTRATION
Details
through fluted filter paper
CUSTOM
Type
CUSTOM
Details
to remove a few particulates (
CONCENTRATION
Type
CONCENTRATION
Details
The filtered solution is concentrated
CUSTOM
Type
CUSTOM
Details
set at 45° C
TEMPERATURE
Type
TEMPERATURE
Details
is increased to 70° C. with full vacuum
WAIT
Type
WAIT
Details
held for ˜1.5 hr
Duration
1.5 h
CUSTOM
Type
CUSTOM
Details
to remove any residual toluene

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
Smiles
ClC=1C=C(C=NCC(OCC)OCC)C=C(C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.